
4-(Chloromethyl)-2-(1-(methylsulfonyl)cyclobutyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-2-(1-(methylsulfonyl)cyclobutyl)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(1-(methylsulfonyl)cyclobutyl)thiazole typically involves the reaction of thiazole derivatives with chloromethyl and methylsulfonyl groups. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the use of a base such as sodium hydroxide or potassium carbonate can help in the deprotonation of the thiazole ring, allowing for the nucleophilic substitution reaction to occur.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through techniques such as crystallization, distillation, or chromatography.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-2-(1-(methylsulfonyl)cyclobutyl)thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.
Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium azide, sodium methoxide, or primary amines can be employed under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted thiazole derivatives.
科学的研究の応用
4-(Chloromethyl)-2-(1-(methylsulfonyl)cyclobutyl)thiazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and dyes.
作用機序
The mechanism of action of 4-(Chloromethyl)-2-(1-(methylsulfonyl)cyclobutyl)thiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites. This can lead to the disruption of metabolic pathways and cellular processes, resulting in the desired therapeutic effects.
類似化合物との比較
Similar Compounds
4-(Chloromethyl)-1,3-thiazole: This compound is structurally similar but lacks the cyclobutyl and methylsulfonyl groups.
2-(Methylsulfonyl)-1,3-thiazole: This compound contains the methylsulfonyl group but lacks the chloromethyl and cyclobutyl groups.
4-(Methylthio)-1,3-thiazole: This compound has a methylthio group instead of the chloromethyl group.
Uniqueness
4-(Chloromethyl)-2-(1-(methylsulfonyl)cyclobutyl)thiazole is unique due to the presence of both the chloromethyl and methylsulfonyl groups, as well as the cyclobutyl ring
特性
分子式 |
C9H12ClNO2S2 |
|---|---|
分子量 |
265.8 g/mol |
IUPAC名 |
4-(chloromethyl)-2-(1-methylsulfonylcyclobutyl)-1,3-thiazole |
InChI |
InChI=1S/C9H12ClNO2S2/c1-15(12,13)9(3-2-4-9)8-11-7(5-10)6-14-8/h6H,2-5H2,1H3 |
InChIキー |
KJLZEXQTXPNWIA-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1(CCC1)C2=NC(=CS2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


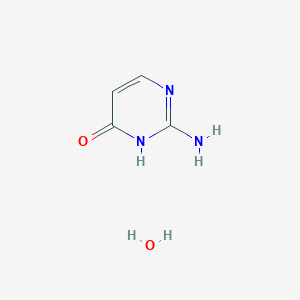
![2-([1,1'-Biphenyl]-4-yl)-3-(methylsulfonyl)-1H-pyrrole](/img/structure/B11777663.png)
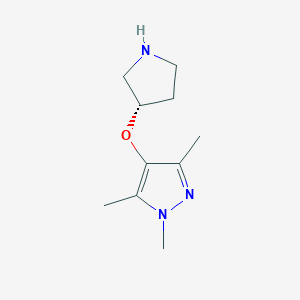
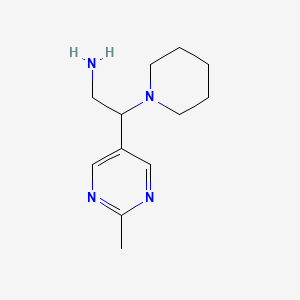
![3-(Pyridin-3-yl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole](/img/structure/B11777691.png)
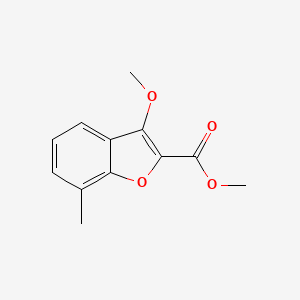
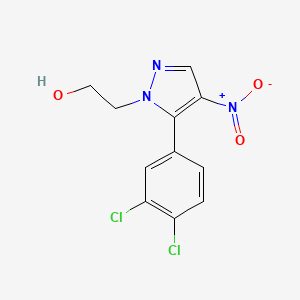
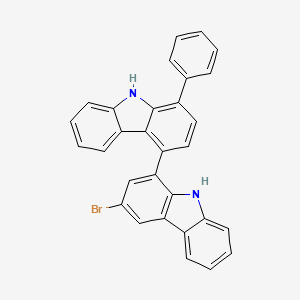
![Ethyl 5-bromo-8-hydroxy-7-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B11777713.png)
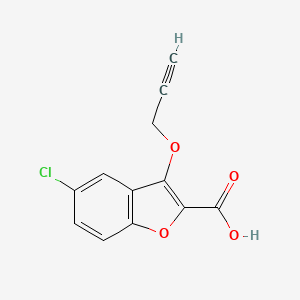

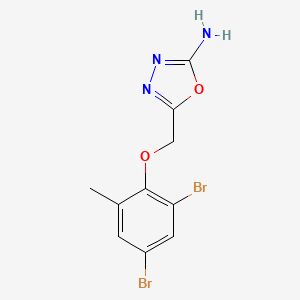
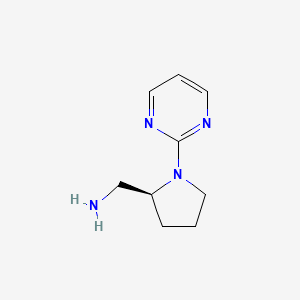
![(Z)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B11777736.png)
